molecular formula C9H21Br2N B018765 (6-Bromohexyl)trimethylammonium Bromide CAS No. 32765-81-4

(6-Bromohexyl)trimethylammonium Bromide

Cat. No. B018765
CAS RN: 32765-81-4
M. Wt: 303.08 g/mol
InChI Key: KNKBZYUINRTEOG-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related trimethylammonium compounds often involves alkylation reactions where a precursor containing a reactive halogen (e.g., bromide) is reacted with trimethylamine. For instance, derivatives like hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) have been synthesized in solvent-free conditions, showcasing the green chemistry approach to synthesizing quaternary ammonium salts (Brycki et al., 2016).

Molecular Structure Analysis

The molecular structure of trimethylammonium derivatives is often elucidated using techniques like NMR spectroscopy and single-crystal X-ray diffraction. These methods reveal details about the molecular geometry, including bond lengths, angles, and the spatial arrangement of atoms, critical for understanding the compound's reactivity and properties (Skorupowa et al., 2001).

Chemical Reactions and Properties

Quaternary ammonium compounds like (6-Bromohexyl)trimethylammonium bromide participate in various chemical reactions, including phase transfer catalysis, quaternization, and interactions with anions or other ionic species. These reactions exploit the cationic nature of the trimethylammonium headgroup and the reactivity of the bromoalkyl side chain (Ghorbani-Choghamarani et al., 2011).

Physical Properties Analysis

The physical properties of (6-Bromohexyl)trimethylammonium bromide, such as solubility, melting point, and phase behavior, are influenced by its molecular structure. These properties are crucial for its application in various domains, including as a surfactant or in ionic liquid formulations. The aggregation behavior in aqueous solution and its critical micelle concentration (CMC) provide insights into its surfactant properties (Mosquera et al., 1998).

Scientific Research Applications

  • Stabilization of Protein Structures : N-alkyl trimethylammonium bromides, including compounds similar to (6-Bromohexyl)trimethylammonium Bromide, have been shown to stabilize the molten globule state of alkaline and acid-denatured cytochrome c, with hydrophobic interactions playing a significant role in this process (Chamani & Moosavi-Movahedi, 2006).

  • Ferroelectric Properties : Trimethylammonium bromide demonstrates ferroelectricity below room temperature, offering new pathways for designing and synthesizing molecular ferroelectrics (Gao et al., 2020).

  • Neuromuscular Blocking Drug : Hexan-1:6-bis (-trimethylammonium bromide), a related compound, acts as a neuromuscular blockade drug by inhibiting oxidative phosphorylation of substrates. This provides insights into its biochemical mode of action and potential therapeutic applications (Yamamoto et al., 1956).

  • Agricultural Applications : Compounds like (2-chloroethyl)trimethylammonium chloride have been found to stimulate plant growth by producing stockier plants with shorter and thicker stems. These effects are mutually antagonistic to gibberellin, a plant hormone (Tolbert, 1960).

  • Photovoltaic Properties : The arrangement of side chains with quaternary ammonium bromide in conjugated polyelectrolytes influences their photovoltaic properties. This has implications for solar energy harvesting and related technologies (Jo et al., 2015).

  • Biomedical Imaging and Drug Delivery : Polyfluorene-based multicolor fluorescent nanoparticles, which can be modified with compounds like (6-Bromohexyl)trimethylammonium Bromide, show potential for bioimaging and drug delivery. This opens up possibilities in the field of biomedicine (Rubio-Camacho et al., 2019).

Safety And Hazards

(6-Bromohexyl)trimethylammonium Bromide is harmful if swallowed. It causes severe skin burns and eye damage. It may cause an allergic skin reaction. Contact with skin, eyes, and clothing should be avoided . Ingestion and inhalation should be avoided . Prolonged or repeated exposure should be avoided . Contaminated clothing should be removed and washed before reuse . Hands should be washed thoroughly after handling .

properties

IUPAC Name

6-bromohexyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BrN.BrH/c1-11(2,3)9-7-5-4-6-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKBZYUINRTEOG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431912
Record name (6-Bromohexyl)trimethylammonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromohexyl)trimethylammonium Bromide

CAS RN

32765-81-4
Record name 1-Hexanaminium, 6-bromo-N,N,N-trimethyl-, bromide (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=32765-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, (6-bromohexyl)trimethyl-, bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Bromohexyl)trimethylammonium Bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium, (6-bromohexyl)trimethyl-, bromide
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Synthesis routes and methods I

Procedure details

Six percent crosslinked poly(allylamine) was made as stated in Example 82. To a flask were added the crosslinked poly(allylamine) (12.5 grams; 6% crosslinked; ground to ~30 mesh), (3-bromopropyl)dodecyldimethylammonium bromide (17.5 grams; made by reaction of 1,3-dibromopropane and N,N-dimethyl-1-aminododecane in diethyl ether), and methanol (334 mL). The mixture was heated to 65° C. with stirring. Upon reaching 65° C., aqueous sodium hydroxide (1.14 grams of 50% solution) was added and the stirring continued at 65° C. for 2 hours. Two additional aliquots of aqueous sodium hydroxide (1.14 grams of 50% solution) were sequentially added and the stirring continued at 65° C. for an additional 2 hours for each aliquot. Aqueous sodium hydroxide (1.14 grams of 50% solution) was then added and the stirring continued at 65° C. for an additional 12 hours. The mixture was then allowed to cool to room temperature.
[Compound]
Name
poly(allylamine)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(allylamine)
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
(3-bromopropyl)dodecyldimethylammonium bromide
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
334 mL
Type
solvent
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three
Quantity
1.14 g
Type
reactant
Reaction Step Four
Quantity
1.14 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

494 kg (5606 mol) of ethyl acetate and 244 kg (1000 mol) of 1,6-dibromohexane were charged into a reactor with stirring and simultaneous heating to 60° C. 64 kg (1080 mol) of trimethylamine were metered in at 1 bar in the course of 3 hours. After an after-reaction time of a further 3 h, the reaction mixture was cooled and filtered through a suction filter and the crystallizate obtained was washed with ethyl acetate. After drying had taken place, 288 kg (95.1%) of (6-bromohexyl)trimethylammonium bromide of 99.8% purity were obtained.
Quantity
494 kg
Type
reactant
Reaction Step One
Quantity
244 kg
Type
reactant
Reaction Step One
Quantity
64 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Bromohexyl)trimethylammonium Bromide
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(6-Bromohexyl)trimethylammonium Bromide

Citations

For This Compound
55
Citations
J SHiS - researchgate.net
… US patent 5,607,669 discloses process for alkylating cross linked poly-(allylamine) using 6bromohexyl trimethylammonium bromide and 1-bromodecane in presence of aqueous base …
Number of citations: 0 www.researchgate.net
S Xu, W Wei, X Su, R He - Chemical Engineering Journal, 2023 - Elsevier
Poly(isatin terphenyl) based polymers are first synthesized from dibenzo-18-crown-6, terphenyl, and isatin via the acid-catalyzed polycondensation reaction. The polymers are …
Number of citations: 8 www.sciencedirect.com
FH Liu, CX Lin, EN Hu, Q Yang, QG Zhang… - Journal of Membrane …, 2018 - Elsevier
To explore the alkaline stability of cationic groups, several investigations have been reported via small molecule model compounds, theoretical calculations or grafting cations to the …
Number of citations: 84 www.sciencedirect.com
J Choi, JH Jang, JE Chae, HY Park, SY Lee… - Macromolecular …, 2020 - Springer
In this study, spirobiindane-based poly(arylene ether sulfone)s with quaternary ammonium-functionalized side chains were synthesized as alkaline anion exchange membrane fuel cell (…
Number of citations: 9 link.springer.com
C Jin, X Zhu, S Zhang - Solid State Ionics, 2019 - Elsevier
A series of poly(phthalazinone ether ketone) bearing flexible pendant quaternary ammonium groups (QA-PPEK-x) are prepared. The structure of the as-prepared polymers is confirmed …
Number of citations: 3 www.sciencedirect.com
U Velten, RA Shelden, WR Caseri, UW Suter… - Colloids and Surfaces A …, 1999 - Elsevier
Mica is a popular model substrate for surface studies due to its availability in sheet form and its molecularly flat surface. As mica has ion-exchangeable surface ions, a variety of organic …
Number of citations: 12 www.sciencedirect.com
LX Sun, WW Gou, XL Gao, Q Yang, QG Zhang… - International Journal of …, 2021 - Elsevier
A kind of anion exchange membranes (AEMs) with Cdouble bondC bond end-group crosslinked structure was synthesized successfully. Unlike the traditional aliphatic AEMs, the AEMs …
Number of citations: 12 www.sciencedirect.com
S Zhang, X Zhu, C Jin - Journal of Materials Chemistry A, 2019 - pubs.rsc.org
A series of quaternary ammonium-tethered poly(isatin biphenylene)s (PIBs) were prepared devoid of alkaline labile aryl ether bonds via superacid-catalyzed polymerization and …
Number of citations: 119 pubs.rsc.org
AP Rajput, MC Sonanis - Journal of Chemical and …, 2016 - ascn.kkwagh.edu.in
A simple, accurate and sensitive method for the quantitative determination of Bromoquat, Decylamine, Didecylamine and Decylaminoquat which are an alkyl, Polyalkyl amines …
Number of citations: 0 ascn.kkwagh.edu.in
Y Wang, X Qiao, M Liu, L Liu, N Li - Journal of Membrane Science, 2021 - Elsevier
To investigate the effect of –NH− in polybenzimidazole (PBI) on the properties of PBI anion exchange membranes (AEMs), naphthalene based polybenzimidazole (NPBI) was partially …
Number of citations: 48 www.sciencedirect.com

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